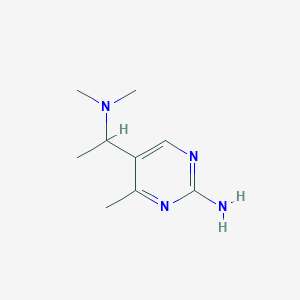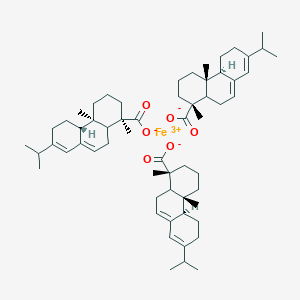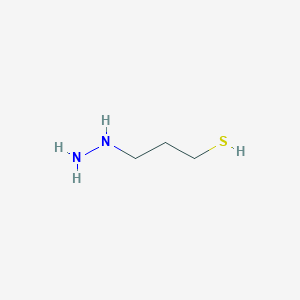
3-Hydrazinylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylpropane-1-thiol is an organic compound with the molecular formula C3H10N2S It is characterized by the presence of both hydrazine and thiol functional groups, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylpropane-1-thiol typically involves the reaction of 3-chloropropanethiol with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{NH}_2\text{NH}_2 \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydrazinylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, due to its reactive functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydrazinylpropane-1-thiol involves its reactive hydrazine and thiol groups. These groups can interact with various molecular targets, such as enzymes and proteins, through covalent bonding or redox reactions. The compound can inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
3-Mercaptopropionic acid: Contains a thiol group but lacks the hydrazine functionality.
Hydrazine: Contains the hydrazine group but lacks the thiol functionality.
Cysteamine: Contains both amine and thiol groups but differs in structure.
Uniqueness: 3-Hydrazinylpropane-1-thiol is unique due to the presence of both hydrazine and thiol groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C3H10N2S |
|---|---|
Molecular Weight |
106.19 g/mol |
IUPAC Name |
3-hydrazinylpropane-1-thiol |
InChI |
InChI=1S/C3H10N2S/c4-5-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
DAFSKBWCKWEZGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


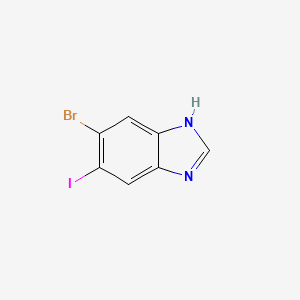
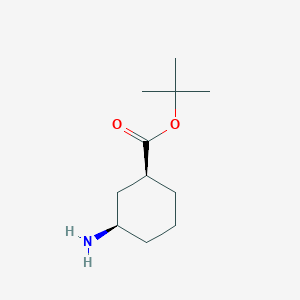
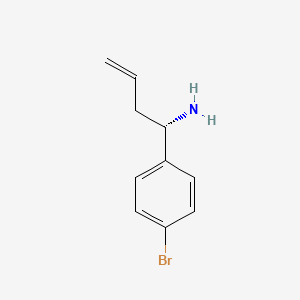
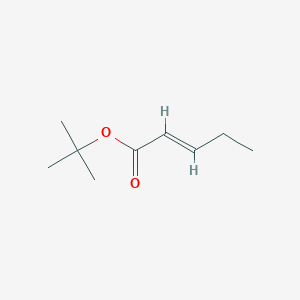
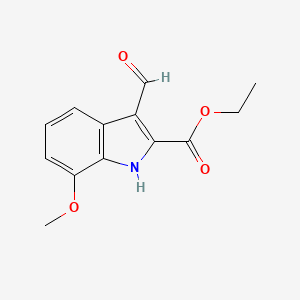
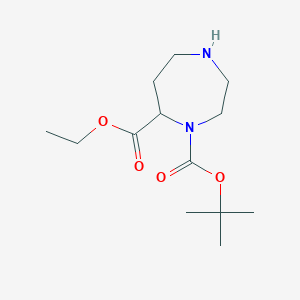
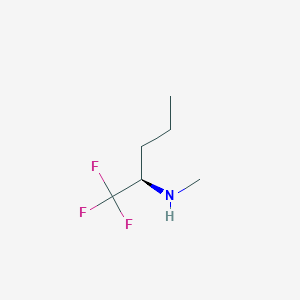
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
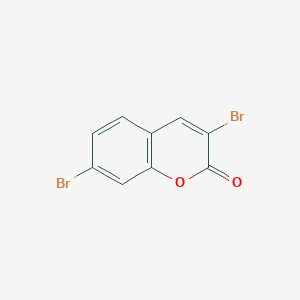
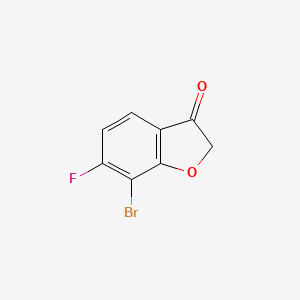
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
